molecular formula C16H12ClN3O B11028852 2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone

2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone

Cat. No.: B11028852
M. Wt: 297.74 g/mol
InChI Key: KCXVJSVTBDVWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone typically involves the reaction of aniline derivatives with chlorophenyl-substituted pyrimidinones under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may produce various substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-4(3H)-pyrimidinone: Lacks the chlorophenyl group.

    6-(2-chlorophenyl)-4(3H)-pyrimidinone: Lacks the anilino group.

Uniqueness

2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone is unique due to the presence of both the anilino and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-anilino-4-(2-chlorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12ClN3O/c17-13-9-5-4-8-12(13)14-10-15(21)20-16(19-14)18-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21)

InChI Key

KCXVJSVTBDVWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.